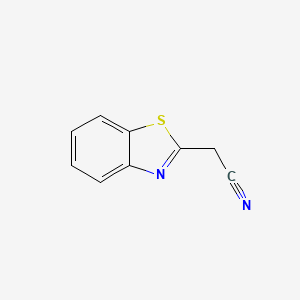

Benzothiazole-2-acetonitrile

CAS No.: 56278-50-3

Cat. No.: VC2318598

Molecular Formula: C9H6N2S

Molecular Weight: 174.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56278-50-3 |

|---|---|

| Molecular Formula | C9H6N2S |

| Molecular Weight | 174.22 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 |

| Standard InChI Key | ZMZSYUSDGRJZNT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)CC#N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CC#N |

Introduction

Chemical Properties

Physical Properties

Benzothiazole-2-acetonitrile exhibits distinct physical properties that influence its behavior in chemical reactions and applications across various fields. The compound exists as a solid at room temperature, with a melting point ranging from 98 to 101 °C according to literature reports . Its predicted boiling point is approximately 329.6±25.0 °C, indicating relatively high thermal stability that makes it suitable for reactions requiring elevated temperatures . These thermal properties are important considerations when designing synthetic procedures or formulating products containing this compound.

The following table summarizes the key physical properties of Benzothiazole-2-acetonitrile:

In terms of solubility, Benzothiazole-2-acetonitrile follows the pattern typical of many heterocyclic compounds, exhibiting good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, while being less soluble in water. This solubility profile influences the choice of reaction conditions in synthetic applications and affects the compound's bioavailability in biological systems. The relatively low pKa value (predicted at 0.10±0.10) suggests mild acidity, which can influence its reactivity and interactions with other molecules in solution . These physical properties collectively contribute to the compound's behavior in various chemical, biological, and industrial contexts.

Structural Characteristics

The molecular structure of Benzothiazole-2-acetonitrile consists of a fused benzene-thiazole ring system with a cyano-substituted methyl group (acetonitrile) attached at the 2-position of the thiazole ring. This structural arrangement contributes to the compound's chemical behavior and reactivity patterns. The benzothiazole core provides a rigid, planar framework that can participate in π-π stacking interactions and hydrogen bonding, properties that are relevant to its interactions with biological targets and other molecules. The presence of nitrogen and sulfur atoms in the thiazole ring creates regions of electronegativity that can interact with electrophiles and nucleophiles, influencing the compound's reactivity in various chemical transformations.

The acetonitrile group (-CH₂CN) at the 2-position serves as a functional handle for further modifications and contributes significantly to the compound's chemical versatility. The methylene protons adjacent to the nitrile group are relatively acidic due to the electron-withdrawing effect of the cyano group, allowing for deprotonation and subsequent reactions at this position. This feature is particularly important in condensation reactions with carbonyl compounds and in base-catalyzed transformations. The nitrile group itself can participate in various reactions, including hydrolysis to form carboxylic acids or amides, reduction to form amines, and addition reactions with nucleophiles.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of Benzothiazole-2-acetonitrile, revealing characteristic peaks corresponding to its functional groups. These analytical methods provide valuable information about the compound's structural integrity and purity, which are critical considerations in research and industrial applications. The structural features of Benzothiazole-2-acetonitrile, particularly the combination of the heterocyclic ring system and the reactive acetonitrile group, underlie its utility as a synthetic intermediate and its potential biological activities.

Stability and Reactivity

The reactivity of Benzothiazole-2-acetonitrile is largely influenced by its structural features. The presence of the nitrile group provides a site for nucleophilic attack, while the methylene group adjacent to both the benzothiazole ring and the nitrile function can participate in condensation reactions, particularly with carbonyl compounds. These reactive sites allow the compound to serve as a building block for more complex molecules, including those with potential biological activities. The benzothiazole ring system contributes to the compound's ability to engage in various coupling reactions and modifications, further expanding its synthetic utility.

When exposed to specific ions like cyanide, Benzothiazole-2-acetonitrile can produce distinct fluorescence changes, a property that has been utilized in sensing applications. This characteristic suggests potential applications in analytical chemistry and environmental monitoring, where the compound could serve as a component of sensor systems for detecting specific analytes. The reactivity patterns of Benzothiazole-2-acetonitrile, particularly its ability to participate in various transformations while maintaining the integrity of the benzothiazole core, make it a valuable intermediate in the synthesis of structurally diverse compounds with applications in multiple fields.

Synthesis Methods

Traditional Synthesis Routes

Applications

Pharmaceutical Applications

Benzothiazole-2-acetonitrile and its derivatives have attracted significant interest in pharmaceutical research due to their potential biological activities. The compound serves as a precursor for the synthesis of various pharmacologically active substances, contributing to the development of novel therapeutic agents with diverse mechanisms of action. The pharmaceutical applications of Benzothiazole-2-acetonitrile derivatives highlight the importance of this compound as a building block in medicinal chemistry and drug discovery efforts targeting various disease conditions. These applications leverage the unique structural features of the benzothiazole scaffold and the reactivity of the acetonitrile group to create compounds with specific biological activities.

Of particular note is the role of benzothiazol-2-yl acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK-3) inhibitors, as highlighted in the study by Pascale et al . These compounds represent first-generation JNK inhibitors with potential applications in the treatment of rheumatoid arthritis and various apoptosis-related disorders . The inhibition of JNK-3, a therapeutic target associated with inflammatory conditions, suggests promising avenues for the development of anti-inflammatory drugs based on the benzothiazole scaffold. The structural features of these inhibitors, particularly the benzothiazol-2-yl acetonitrile core, contribute to their ability to interact effectively with the JNK-3 ATP binding site, as demonstrated through molecular docking studies and 3D-QSAR analyses .

Studies have also indicated that derivatives of benzothiazole compounds, including those related to Benzothiazole-2-acetonitrile, exhibit significant anti-tumor activities. Some derivatives have been shown to inhibit cancer cell proliferation by affecting key signaling pathways such as AKT and ERK, highlighting their potential in oncology research. These findings suggest that Benzothiazole-2-acetonitrile could serve as a starting point for the development of novel anti-cancer agents with specific molecular targets. The development of structure-activity relationship models, such as the 3D-QSAR analysis reported for benzothiazol-2-yl acetonitrile derivatives, provides valuable insights for the design of novel inhibitors with enhanced potency and selectivity . These models offer guidelines for modifying the benzothiazole structure to optimize interactions with specific biological targets, potentially leading to more effective therapeutic agents.

Industrial Applications

In industrial settings, Benzothiazole-2-acetonitrile finds applications in the production of dye stuffs . The compound serves as a condensation component for methine dyes, contributing to the development of colorants with specific optical properties . This application leverages the structural features of the benzothiazole moiety, which can influence the absorption and emission characteristics of the resulting dye molecules. The presence of the acetonitrile group provides a reactive site for the formation of methine bridges, which are essential components of many dye structures. The use of Benzothiazole-2-acetonitrile in dye production highlights its role in materials chemistry and illustrates how the compound's chemical properties can be exploited for practical industrial applications.

The industrial utility of Benzothiazole-2-acetonitrile extends beyond dye production to include its role as an intermediate in the synthesis of various specialty chemicals. The compound's well-defined structure and reactivity make it valuable for the preparation of compounds with specific properties required for industrial applications. The use of Benzothiazole-2-acetonitrile in these contexts often involves established synthetic protocols that have been optimized for industrial-scale production, ensuring consistent quality and yield. The industrial applications of Benzothiazole-2-acetonitrile demonstrate the practical value of this heterocyclic compound beyond its significance in research settings.

Research Utilities

Beyond its applications in pharmaceutical, agricultural, and industrial domains, Benzothiazole-2-acetonitrile serves as a valuable tool in fundamental research. The compound is utilized in organic synthesis as a building block for the construction of complex molecular architectures, particularly those incorporating the benzothiazole ring system . Its well-defined structure and reactivity patterns make it suitable for methodological studies and the development of new synthetic approaches. For instance, Benzothiazole-2-acetonitrile may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles through reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile . It can also be employed in the preparation of pyrrolones, which can be further used to synthesize 1-acyl-3-aryl-3H-pyrrolo[2′,3′:4,5]pyrimido[6,1-b]benzothiazol-6-ium-2-olates .

In chemical research, Benzothiazole-2-acetonitrile has been employed in studies investigating reaction mechanisms, structural effects on reactivity, and the development of new synthetic methodologies. The compound's fluorescence properties in response to specific chemical stimuli, such as the presence of cyanide ions, suggest potential applications in analytical chemistry and sensor development. This characteristic could be exploited for the detection and quantification of analytes in environmental, biological, or industrial samples. The research utilities of Benzothiazole-2-acetonitrile highlight its versatility as a chemical entity and its contribution to advancements in various scientific disciplines. The continued exploration of the compound's properties and potential applications ensures its relevance in contemporary research contexts.

Biological Activity

Inhibitory Effects

Derivatives of Benzothiazole-2-acetonitrile have demonstrated notable inhibitory effects on various biological targets, with significant implications for therapeutic applications. The benzothiazol-2-yl acetonitrile pyrimidine core-based derivatives, in particular, have been identified as potent inhibitors of c-Jun N-terminal kinase-3 (JNK-3) . JNK-3 is recognized as a therapeutic target for inhibitors that may provide clinical benefits in the pathogenesis of rheumatoid arthritis and various apoptosis-related disorders . The benzothiazole derivatives reported by Pascale et al. represent first-generation JNK inhibitors in this class, highlighting the potential of compounds related to Benzothiazole-2-acetonitrile in modulating this important signaling pathway .

Molecular docking studies and 3D-QSAR analyses have provided insights into the binding mode of these inhibitors within the JNK-3 ATP binding site, revealing correlations between structural features and inhibitory potency . The Ligand Fit module of Cerius2 (4.9) was employed to locate the binding orientations of all the compounds within the JNK-3 ATP binding site, with a good correlation (r²=0.810) between the calculated binding free energies and the experimental inhibitory activities suggesting that the identified binding conformations are reliable . These computational studies highlight the molecular basis for the inhibitory effects of benzothiazol-2-yl acetonitrile derivatives on JNK-3, providing a foundation for the rational design of more potent and selective inhibitors based on this scaffold.

The inhibitory effects of benzothiazole derivatives extend beyond JNK-3 to include other biological targets relevant to various disease conditions. The structural versatility of the benzothiazole scaffold, combined with the reactivity of the acetonitrile group, allows for the development of derivatives with specific inhibitory profiles tailored to particular biological targets. The investigation of these inhibitory effects represents an important area of ongoing research, with potential implications for the development of novel therapeutic agents based on the Benzothiazole-2-acetonitrile structure. The continued characterization of the inhibitory properties of these compounds contributes to our understanding of their mechanisms of action and guides the optimization of their structures for enhanced potency and selectivity.

Anti-tumor Activity

Studies have shown that derivatives of benzothiazole compounds exhibit significant biological activity, including anti-tumor effects. Some derivatives could inhibit cancer cell proliferation by affecting key signaling pathways such as AKT and ERK, which are critical regulators of cell survival, proliferation, and metabolism. These findings suggest that Benzothiazole-2-acetonitrile and related compounds may serve as starting points for the development of novel anti-cancer agents. The benzothiazole scaffold provides a structural foundation that can be modified to optimize interactions with specific molecular targets relevant to cancer biology, potentially leading to compounds with enhanced anti-tumor activity and selectivity.

The ability of benzothiazole derivatives to modulate signaling pathways implicated in cancer progression highlights their potential utility in oncology research and therapeutic development. The AKT and ERK pathways, which have been reported to be affected by some benzothiazole derivatives, play crucial roles in regulating cell proliferation, survival, and metabolism. The modulation of these pathways by benzothiazole compounds suggests mechanisms through which they may exert anti-tumor effects, providing insights that could guide the development of more effective anti-cancer agents based on the Benzothiazole-2-acetonitrile structure. The specific structural features that contribute to the anti-tumor activity of benzothiazole derivatives, as well as the precise molecular interactions involved, represent areas for further investigation.

Research in this area continues to explore the structure-activity relationships of benzothiazole derivatives, aiming to identify structural modifications that enhance anti-tumor potency and selectivity. The development of more potent and selective anti-tumor agents based on the benzothiazole scaffold represents an active area of investigation with potential implications for cancer treatment. The continued characterization of the anti-tumor properties of Benzothiazole-2-acetonitrile derivatives contributes to our understanding of their potential as therapeutic agents and guides the rational design of optimized compounds for specific oncology applications. This research exemplifies how the unique structural features of Benzothiazole-2-acetonitrile can be leveraged to develop compounds with valuable biological activities.

Research Developments

Recent Advances

Recent research has expanded our understanding of Benzothiazole-2-acetonitrile and related compounds, with advances in synthetic methodologies, structural characterization, and biological activity studies. These developments have contributed to the growing interest in benzothiazole derivatives for various applications. The continued investigation of Benzothiazole-2-acetonitrile reflects its significance as a compound of interest in multiple scientific disciplines, from organic chemistry to medicinal research. Recent advances have enhanced our knowledge of the compound's properties and potential applications, while also identifying new directions for future research.

In synthetic chemistry, researchers have developed new methods for the preparation of 2-substituted benzothiazoles, including approaches that utilize 2-aminobenzothiazole (2-ABT) and various catalytic systems . For instance, enormous synthetic pathways have been developed for 2-substituted benzothiazoles using 2-aminobenzothiazole and aldehydes, featuring an array of catalytic systems that enhance reaction efficiency . These synthetic advances have facilitated the preparation of diverse benzothiazole derivatives with tailored properties for specific applications, expanding the range of compounds that can be derived from or related to Benzothiazole-2-acetonitrile. The development of these methodologies contributes to the broader accessibility of benzothiazole compounds for research and practical applications.

Spectroscopic and computational studies have provided deeper insights into the structural characteristics and reactivity patterns of Benzothiazole-2-acetonitrile and related compounds. For instance, ultrafast infrared spectroscopy and quantum chemical calculations have been employed to investigate the photophysics of related benzothiazole compounds, revealing complex reaction dynamics and branching pathways . These fundamental studies enhance our understanding of the behavior of benzothiazole compounds at the molecular level, providing insights that can inform their application in various contexts. The combination of experimental and computational approaches has proven particularly valuable in elucidating the properties and reactivity of Benzothiazole-2-acetonitrile and related compounds, contributing to the scientific foundation for their continued development and application.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have played a crucial role in understanding the biological activities of benzothiazole derivatives and guiding the design of compounds with enhanced properties. The 3D-QSAR model developed for benzothiazol-2-yl acetonitrile pyrimidine core-based derivatives as JNK-3 inhibitors exemplifies this approach . This model provides valuable insights into the structural features that contribute to inhibitory activity, offering a rational basis for the design of more potent and selective compounds. The identification of specific structural elements that enhance interaction with biological targets represents a significant advancement in the development of benzothiazole derivatives for therapeutic applications.

The QSAR analysis reported by researchers demonstrated good correlation between calculated binding free energies and experimental inhibitory activities, suggesting that the identified binding conformations of these potential inhibitors are reliable . The model exhibited robust predictive capabilities, with conventional r² values of 0.886 and 0.802, full cross-validation r² values of 0.980 and 0.788, and predictive r² values of 0.965 and 0.968 for MFA and MSA, respectively . These statistical parameters indicate the reliability and utility of the model for predicting the activity of new compounds based on their structural features. The development of such models represents an important contribution to the rational design of benzothiazole derivatives with optimized properties for specific applications.

Such structure-activity relationship models provide valuable guidelines for the design of novel inhibitors based on the benzothiazole scaffold, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The insights gained from these studies can inform the rational modification of the Benzothiazole-2-acetonitrile structure to optimize interactions with specific biological targets. The continued refinement of structure-activity relationship models for benzothiazole derivatives represents an important area of ongoing research, with potential implications for the development of novel therapeutic agents and other applications of these compounds. The integration of computational approaches with experimental validation continues to enhance our understanding of the relationship between structure and activity in benzothiazole compounds.

Future Research Directions

The continued interest in Benzothiazole-2-acetonitrile and related compounds suggests several promising directions for future research. These include the development of more efficient and sustainable synthetic routes, exploration of novel derivatives with enhanced biological activities, investigation of potential applications in emerging fields, further elucidation of mechanisms underlying biological activities, and development of formulation strategies to address challenges related to solubility, stability, and bioavailability. These research directions reflect the multifaceted nature of Benzothiazole-2-acetonitrile as a compound of interest in chemistry, biology, and materials science, highlighting its potential for continued scientific exploration and technological innovation.

The development of more efficient synthetic methodologies for Benzothiazole-2-acetonitrile and its derivatives represents an important area for future research. This may involve the exploration of new catalytic systems, reaction conditions, or synthetic strategies that improve yields, reduce reaction times, or enhance sustainability. The application of emerging technologies such as flow chemistry or biocatalysis could potentially offer advantages in the preparation of Benzothiazole-2-acetonitrile and related compounds. Similarly, the investigation of novel derivatives with tailored properties for specific applications, guided by structure-activity relationship studies and computational modeling, represents a promising direction for future research. The structural versatility of the benzothiazole scaffold allows for numerous modifications, potentially leading to compounds with enhanced properties for various applications.

The exploration of potential applications of Benzothiazole-2-acetonitrile in emerging fields such as materials science, nanotechnology, and chemical sensing represents another avenue for future research. The compound's structural features and reactivity patterns may be leveraged to develop novel materials or sensing systems with unique properties. Additionally, further elucidation of the mechanisms underlying the biological activities of Benzothiazole-2-acetonitrile derivatives could provide valuable insights for the development of more effective therapeutic agents. Understanding the molecular interactions involved in these activities could guide the rational design of optimized compounds for specific biological targets. The continued investigation of Benzothiazole-2-acetonitrile and related compounds across these various research directions will likely yield valuable insights and practical applications in the coming years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume